molecular formula C17H13ClN4O2S B11048633 6-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048633
M. Wt: 372.8 g/mol
InChI Key: YMZISSAMNUYIDY-UHFFFAOYSA-N
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Description

4-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-2-METHOXYPHENYL METHYL ETHER typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the annulation of the triazole ring on the thiadiazole scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and interact with various receptors, enzymes, and proteins, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINES: These compounds share a similar core structure and exhibit comparable pharmacological activities.

    TRIAZOLOTHIADIAZOLES: Another class of compounds with similar structural features and biological properties.

Uniqueness

4-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H13ClN4O2S

Molecular Weight

372.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4O2S/c1-23-13-8-5-11(9-14(13)24-2)15-19-20-17-22(15)21-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3

InChI Key

YMZISSAMNUYIDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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